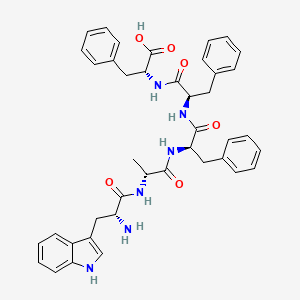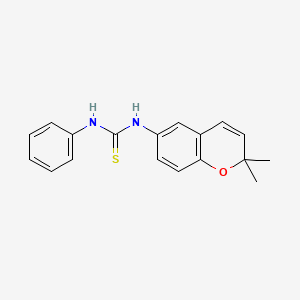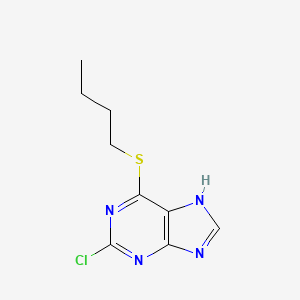![molecular formula C16H23NO5 B12600409 (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester CAS No. 917562-10-8](/img/structure/B12600409.png)
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester involves several steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the esterification of the carboxylic acid group with methanol. The reaction conditions typically involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other functional sites. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid: Similar structure but without the methyl ester group.
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)propionic acid methyl ester: Similar structure with a propionic acid instead of acetic acid.
Uniqueness
(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields. Its Boc protection and esterification make it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
917562-10-8 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 2-[1-(4-hydroxyphenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C16H23NO5/c1-11(12-6-8-13(18)9-7-12)17(10-14(19)21-5)15(20)22-16(2,3)4/h6-9,11,18H,10H2,1-5H3 |
InChI Key |
OVYPCEDGOOVVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
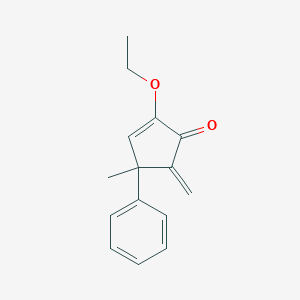
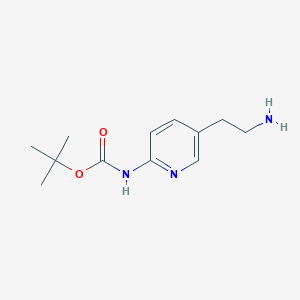
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
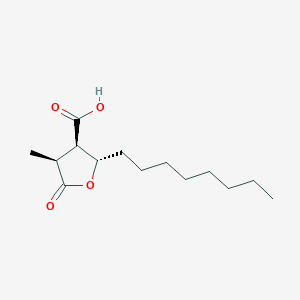
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)
